1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring
Preparation Methods
The synthesis of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide involves multiple stepsThe reaction conditions typically involve the use of condensing agents like 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and solvents such as N,N-diisopropylethylamine (DIPEA) and dimethylformamide (DMF) at room temperature .
Chemical Reactions Analysis
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like organolithium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to the inhibition of certain biological pathways .
Comparison with Similar Compounds
Similar compounds include:
2-mercapto-6-(trifluoromethyl)-4-pyrimidinol: This compound also features a trifluoromethyl group on a pyrimidine ring.
4-hydroxy-2-mercapto-6-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with similar functional groups. 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide is unique due to the presence of the piperidine and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O2/c1-11-22-14(17(18,19)20)9-15(23-11)24-6-4-12(5-7-24)16(25)21-10-13-3-2-8-26-13/h9,12-13H,2-8,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKCSJMJCDGQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCC3CCCO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.